molecular formula C10H11NO5 B15168076 (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one CAS No. 875907-56-5

(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one

Cat. No.: B15168076
CAS No.: 875907-56-5
M. Wt: 225.20 g/mol
InChI Key: GTMONXUDXSKDCE-VHSXEESVSA-N
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Description

(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by selective reduction and hydroxylation steps. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties.

  • Substitution: The nitro group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed:

  • Oxidation: 3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one can be converted to 3,4-dihydroxy-4-(4-nitrophenyl)butan-2-one carboxylic acid.

  • Reduction: The nitro group can be reduced to form 3,4-dihydroxy-4-(4-aminophenyl)butan-2-one.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating diseases, such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate cellular processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • 3,4-Dihydroxybutanone: Lacks the nitrophenyl group.

  • 4-Nitrophenol: Contains a nitro group but lacks the dihydroxybutanone structure.

  • 3,4-Dihydroxybenzoic acid: Contains hydroxyl groups but lacks the nitro group and butanone structure.

Properties

CAS No.

875907-56-5

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

(3R,4R)-3,4-dihydroxy-4-(4-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H11NO5/c1-6(12)9(13)10(14)7-2-4-8(5-3-7)11(15)16/h2-5,9-10,13-14H,1H3/t9-,10+/m0/s1

InChI Key

GTMONXUDXSKDCE-VHSXEESVSA-N

Isomeric SMILES

CC(=O)[C@@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)O

Canonical SMILES

CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)O

Origin of Product

United States

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